molecular formula C13H15N3O7 B4951422 methyl N-[(2,4-dinitrophenyl)carbonyl]valinate

methyl N-[(2,4-dinitrophenyl)carbonyl]valinate

Cat. No.: B4951422
M. Wt: 325.27 g/mol
InChI Key: XYXYDSXHWSNXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[(2,4-dinitrophenyl)carbonyl]valinate is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a valinate ester linked to a 2,4-dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(2,4-dinitrophenyl)carbonyl]valinate typically involves the reaction of valine with 2,4-dinitrophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(2,4-dinitrophenyl)carbonyl]valinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can react with the dinitrophenyl group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Methyl N-[(2,4-dinitrophenyl)carbonyl]valinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound can be employed in biochemical assays to study enzyme activities and protein interactions.

    Industry: Utilized in the development of materials with specific properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism of action of methyl N-[(2,4-dinitrophenyl)carbonyl]valinate involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The compound’s effects are mediated through pathways involving oxidative stress and protein modification.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A related compound used in the detection of carbonyl compounds.

    Methyl N-(2,4-dinitrobenzoyl)valinate: Another derivative with similar structural features.

Uniqueness

Methyl N-[(2,4-dinitrophenyl)carbonyl]valinate is unique due to its specific combination of the valinate ester and dinitrophenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 2-[(2,4-dinitrobenzoyl)amino]-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O7/c1-7(2)11(13(18)23-3)14-12(17)9-5-4-8(15(19)20)6-10(9)16(21)22/h4-7,11H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXYDSXHWSNXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.